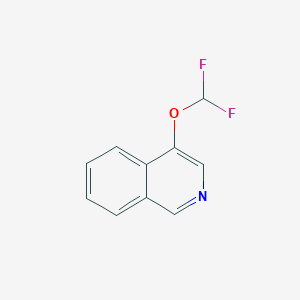
1-(Benzyloxy)-3,3-dimethylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(Benzyloxy)-3,3-diméthylazétidine est un composé organique appartenant à la classe des azétidines, qui sont des hétérocycles à quatre chaînons contenant de l'azote. La présence d'un groupe benzyloxy et de deux groupes méthyles sur le cycle azétidine rend ce composé unique et potentiellement utile dans diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-(Benzyloxy)-3,3-diméthylazétidine peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de 3,3-diméthylazétidine avec le chlorure de benzyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction se produit généralement dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) à des températures élevées .
Méthodes de production industrielle : La production industrielle de 1-(Benzyloxy)-3,3-diméthylazétidine peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(Benzyloxy)-3,3-diméthylazétidine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe benzyloxy peut être oxydé pour former les dérivés correspondants de benzaldéhyde ou d'acide benzoïque.
Réduction : Le cycle azétidine peut être réduit pour former des dérivés d'amine.
Substitution : Le groupe benzyloxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Des réactifs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des réactifs tels que l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3) dans des solvants aprotiques.
Principaux produits formés :
- Les produits d'oxydation comprennent des dérivés de benzaldéhyde et d'acide benzoïque.
- Les produits de réduction comprennent des dérivés d'amine.
- Les produits de substitution varient en fonction du substituant introduit .
Applications de la recherche scientifique
Le 1-(Benzyloxy)-3,3-diméthylazétidine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif dans divers tests biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et d'intermédiaires chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(Benzyloxy)-3,3-diméthylazétidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe benzyloxy peut interagir avec des enzymes ou des récepteurs, conduisant à une modulation de leur activité. Le cycle azétidine peut également jouer un rôle dans la stabilisation de l'interaction du composé avec ses cibles .
Composés similaires :
- 1-(Benzyloxy)-2,2-diméthylazétidine
- 1-(Benzyloxy)-3,3-diméthylpyrrolidine
- 1-(Benzyloxy)-3,3-diméthylpipéridine
Comparaison : Le 1-(Benzyloxy)-3,3-diméthylazétidine est unique en raison de son cycle azétidine à quatre chaînons, qui confère des propriétés chimiques et biologiques distinctes par rapport aux analogues à cinq ou six chaînons.
Applications De Recherche Scientifique
1-(Benzyloxy)-3,3-dimethylazetidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3,3-dimethylazetidine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
- 1-(Benzyloxy)-2,2-dimethylazetidine
- 1-(Benzyloxy)-3,3-dimethylpyrrolidine
- 1-(Benzyloxy)-3,3-dimethylpiperidine
Comparison: 1-(Benzyloxy)-3,3-dimethylazetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to five- or six-membered ring analogs.
Propriétés
Numéro CAS |
86044-00-0 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3,3-dimethyl-1-phenylmethoxyazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-13(10-12)14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
GBUVYBSSGNEQEP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
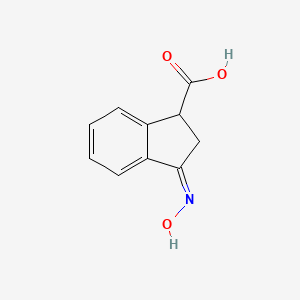
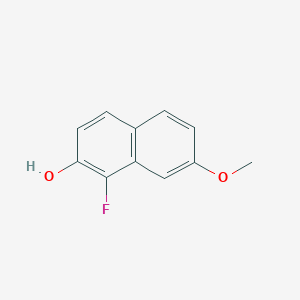
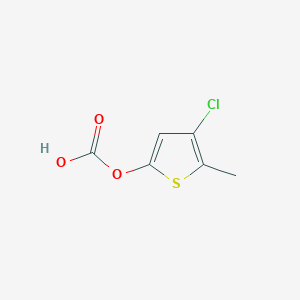
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)
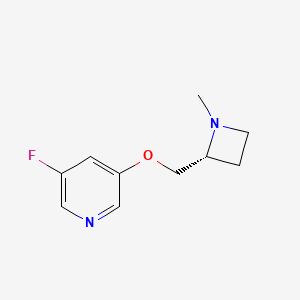


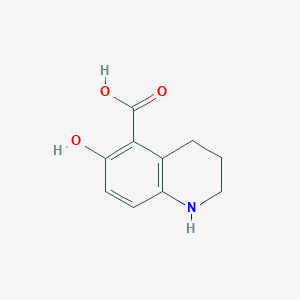

![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)
